Naringenin trimethyl ether

Description

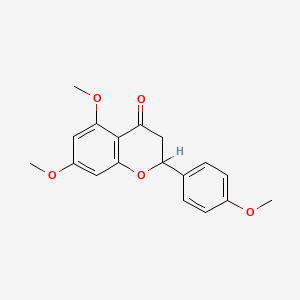

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFSCAHSIUPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naringenin Trimethyl Ether: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin trimethyl ether, a methylated flavanone, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources and detailed methodologies for its isolation. Due to the limited availability of specific research on this particular ether derivative, this document combines direct findings with established protocols for related compounds to offer a practical framework for researchers. The guide includes a summary of natural occurrences, a generalized experimental protocol for isolation from plant matrices, and a workflow for its purification and identification.

Natural Sources of this compound

This compound (4',5,7-trimethoxyflavanone) is a less commonly reported methylated flavonoid compared to its precursor, naringenin. The primary documented natural source for this compound is the plant genus Aglaia.

While specific quantitative data on the yield of this compound from natural sources is scarce in publicly available literature, the following table summarizes its known occurrences.

| Plant Species | Plant Part | Reference |

| Aglaia duperreana | Twigs and Leaves | [1] |

Further research into other species of the Aglaia genus may reveal additional sources of this compound, as this genus is known for producing a variety of flavonoids and other secondary metabolites.

Isolation Methodologies

A specific, detailed experimental protocol for the isolation of this compound from Aglaia duperreana is not extensively documented in peer-reviewed literature. However, a general and robust methodology for the isolation of flavonoids from plant material can be effectively applied. This protocol involves extraction, fractionation, and chromatographic purification.

General Experimental Protocol for Flavonoid Isolation

This protocol is a standard procedure that can be adapted for the isolation of this compound from a plant matrix like the twigs and leaves of Aglaia duperreana.

1. Preparation of Plant Material:

- Collect fresh twigs and leaves of the source plant.

- Wash the plant material thoroughly with distilled water to remove any debris.

- Air-dry the material in the shade at room temperature for 7-10 days or until brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Perform a maceration extraction by soaking the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) for 72 hours at room temperature with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude methanol extract.

3. Fractionation:

- Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

- Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- The n-hexane fraction will remove non-polar compounds like fats and waxes.

- The chloroform and ethyl acetate fractions are likely to contain flavonoids of intermediate polarity, including this compound.

- Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

- Subject the most promising fraction (likely ethyl acetate) to column chromatography over silica gel (60-120 mesh).

- Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

- Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 366 nm).

- Pool the fractions that show similar TLC profiles.

- Further purify the pooled fractions containing the target compound by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water to obtain the pure this compound.

5. Structure Elucidation:

- Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the signaling pathways directly modulated by this compound. While its parent compound, naringenin, is known to interact with various pathways, including PI3K/Akt, MAPK, and NF-κB, it cannot be assumed that the trimethylated form exhibits the same biological activities. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Visualizations

Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.

Conclusion

References

A Technical Guide to the Chemical Properties and Characterization of Naringenin Trimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin trimethyl ether, also known as 5,7,4'-Trimethoxyflavanone or Sakuranetin dimethyl ether, is a naturally derived flavonoid compound.[1][2] As a methylated derivative of naringenin, it belongs to the flavanone subclass of polyphenols, which are recognized for their diverse physiological activities.[1] This compound is the subject of ongoing scientific research due to its potential therapeutic applications, which are linked to its ability to modulate various enzymatic processes and signaling pathways.[1]

The primary mechanism of action investigated for this compound involves its antioxidant properties, where it functions by scavenging free radicals and mitigating oxidative stress.[1] This activity forms the basis for exploring its potential preventive effects against a range of conditions, including cardiovascular diseases, inflammation, and certain cancers.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic characterization, and the experimental protocols relevant to its analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | [3] |

| Synonyms | 5,7,4'-Trimethoxyflavanone, Sakuranetin dimethyl ether | [1][2] |

| CAS Number | 38302-15-7 | [1][2][4][5][6] |

| Chemical Formula | C₁₈H₁₈O₅ | [1][2][3][6] |

| Molecular Weight | 314.33 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid powder | [2][5][6] |

| Melting Point | 124.0 °C | [1] |

| Boiling Point | 500.1 °C | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5][6] |

| Storage | Store at 2-8 °C, protected from air and light | [1][6] |

| Stock Solution | In DMSO: -80°C for 6 months; -20°C for 1 month (protect from light) | [5] |

Spectroscopic Characterization and Experimental Protocols

The structural elucidation and confirmation of this compound rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the definitive structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Typical Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The choice of solvent should be based on the compound's solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a standard probe.

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for an adequate signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

Data Acquisition (¹³C NMR): Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200-220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS). The resulting spectra are then integrated and interpreted to confirm the molecular structure.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity.

Summary of Mass Spectrometry Data: [3]

| Technique | Parameter | m/z Value |

| GC-MS | Top Peak | 134 |

| 2nd Highest Peak | 180 | |

| 3rd Highest Peak | 314 ([M]⁺) | |

| MS/MS (Ion Trap) | Precursor Ion ([M+H]⁺) | 315.1227 |

| Top Fragment Peak | 181.3 | |

| 2nd Highest Fragment | 161.3 | |

| 3rd Highest Fragment | 316.2 |

Typical Experimental Protocol (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically a reverse-phase C18 column. Elute the compound using a gradient or isocratic mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to separate it from any impurities.

-

Ionization: Introduce the eluent into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, to generate protonated molecules ([M+H]⁺).

-

MS1 Scan: Perform a full scan in the mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Ion Trap) to detect the precursor ion (m/z 315.1).

-

MS2 Fragmentation: Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

MS2 Scan & Analysis: Scan for the resulting fragment ions to generate the MS/MS spectrum. Analyze the fragmentation pattern to corroborate the proposed structure.

References

- 1. This compound | 38302-15-7 | XN161726 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C18H18O5 | CID 5003667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38302-15-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemfaces.com [chemfaces.com]

Spectroscopic and Mechanistic Insights into Naringenin Trimethyl Ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Naringenin Trimethyl Ether (5,7,4'-trimethoxyflavanone), a naturally derived flavonoid compound. Aimed at researchers, scientists, and professionals in drug development, this document collates available mass spectrometry and nuclear magnetic resonance data, details relevant experimental protocols, and explores a potential signaling pathway influenced by its parent compound, naringenin.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. This section presents a summary of available mass spectrometry (MS) and a reference for nuclear magnetic resonance (NMR) data.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The following tables summarize the key mass spectrometry data for this compound.

Table 1: GC-MS Data for this compound [1]

| Parameter | Value |

| Library | Main library |

| Total Peaks | 111 |

| m/z Top Peak | 134 |

| m/z 2nd Highest | 180 |

| m/z 3rd Highest | 314 |

Table 2: MS-MS Data for this compound [1]

| Parameter | Value |

| Spectrum Type | MS2 |

| Precursor Type | [M+H]+ |

| Precursor m/z | 315.1227 |

| m/z Top Peak | 181.3 |

| m/z 2nd Highest | 161.3 |

| m/z 3rd Highest | 316.2 |

Nuclear Magnetic Resonance (NMR) Data

Table 3: ¹H NMR Spectroscopic Data for Naringenin (in DMSO-d6)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.43 | dd | 12.8, 3.0 |

| H-3a | 2.69 | dd | 17.0, 3.0 |

| H-3b | 3.26 | dd | 17.0, 12.8 |

| H-6 | 5.90 | d | 2.2 |

| H-8 | 5.90 | d | 2.2 |

| H-2', H-6' | 7.32 | d | 8.5 |

| H-3', H-5' | 6.81 | d | 8.5 |

| 5-OH | 12.2 | s | |

| 7-OH | 10.8 | s | |

| 4'-OH | 9.6 | s |

Table 4: ¹³C NMR Spectroscopic Data for Naringenin (in DMSO-d6)

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 78.4 |

| C-3 | 42.3 |

| C-4 | 196.1 |

| C-4a | 101.8 |

| C-5 | 163.5 |

| C-6 | 95.8 |

| C-7 | 166.6 |

| C-8 | 94.9 |

| C-8a | 162.9 |

| C-1' | 128.8 |

| C-2', C-6' | 128.1 |

| C-3', C-5' | 115.1 |

| C-4' | 157.7 |

Experimental Protocols

Standardized protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline typical methodologies for the NMR and MS analysis of flavonoids like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the flavonoid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is generally sufficient for flavonoids.

-

2D NMR Experiments (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.

-

Data Processing: Process the acquired data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the flavonoid in a solvent compatible with liquid chromatography, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Liquid Chromatography (LC) Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution using two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might start at 5% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

Injection Volume: Inject 1-5 µL of the sample.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Source: Utilize an electrospray ionization (ESI) source, which is well-suited for flavonoids. Both positive and negative ion modes should be tested to determine the optimal ionization for the compound.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Acquisition: Acquire data in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively studied, the biological activities of its parent compound, Naringenin, offer valuable insights. Naringenin is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and apoptosis. One such critical pathway is the Keap1-Nrf2/ARE pathway, which plays a central role in the cellular antioxidant response.

The following diagram illustrates the proposed mechanism of the Keap1-Nrf2/ARE signaling pathway and the potential intervention point for Naringenin, which may be similar for its trimethylated derivative.

Caption: Keap1-Nrf2/ARE Signaling Pathway.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data, experimental protocols, and pathway analysis aim to facilitate further investigation into the chemical and biological properties of this promising flavonoid.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Naringenin Trimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Its therapeutic potential, however, is often limited by suboptimal bioavailability. Chemical modifications, such as etherification, are a common strategy to enhance the pharmacokinetic profile and biological efficacy of natural products. Naringenin trimethyl ether (NTME), a methylated derivative of naringenin, is a promising candidate for drug development due to its increased lipophilicity, which may lead to improved cellular uptake and metabolic stability.

This technical guide provides a comprehensive overview of the biological activity screening of this compound. While direct research on NTME is still emerging, this document synthesizes the known biological activities of its parent compound, naringenin, and related methoxylated flavanones. This information serves as a foundational framework for researchers and drug development professionals to design and execute robust screening protocols for NTME. The guide details quantitative data from relevant studies, provides in-depth experimental protocols for key assays, and visualizes the critical signaling pathways likely modulated by this compound.

Quantitative Data on the Biological Activities of Naringenin and its Derivatives

Quantitative assessment of biological activity is crucial for the comparative analysis of novel compounds. Although specific data for this compound is limited, the following tables summarize the reported activities of naringenin and its other ether derivatives, offering a valuable reference point for screening NTME.

Table 1: Anti-Cancer Activity of Naringenin and its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Naringenin | MCF-7 (Breast Cancer) | MTT | 150 µM | [1] |

| Naringenin | HT-29 (Colon Cancer) | MTT | > 100 µg/mL | [2] |

| Naringenin | HepG2 (Liver Cancer) | MTT | 780-880 µM | [3] |

| Naringenin tert-butyl oxime ether | HeLa (Cervical Cancer) | MTT | 24 µM | |

| Naringenin tert-butyl oxime ether | SiHa (Cervical Cancer) | MTT | 36 µM | |

| Naringenin tert-butyl oxime ether | MCF-7 (Breast Cancer) | MTT | 20 µM | |

| Naringenin tert-butyl oxime ether | MDA-MB-231 (Breast Cancer) | MTT | 30 µM | |

| 7-O-undecylnaringenin oxime | HT-29 (Colon Cancer) | SRB | 11.42 ± 1.17 µg/mL | [2] |

Table 2: Anti-Inflammatory Activity of Naringenin

| Model | Key Markers | Effect of Naringenin | Reference |

| LPS-stimulated RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-6 | Inhibition of production | [4] |

| LPS-induced septic cardiomyopathy in mice | Serum inflammatory markers | Reduction | |

| KO2-induced inflammatory pain in mice | MPO activity, Cytokines | Reduction |

Table 3: Metabolic Regulation by Naringenin

| Model | Key Parameters | Effect of Naringenin | Reference |

| Ldlr-/- mice on high-cholesterol diet | Dyslipidemia, Hyperinsulinemia, Hepatic steatosis | Prevention | [5][6] |

| Human adipocytes | UCP1, CPT1β mRNA expression | Increased | [7] |

| Female with diabetes (case study) | Body weight, Insulin resistance | Reduction | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological activity screening. The following sections provide methodologies for key in vitro assays relevant to assessing the anti-inflammatory, anti-cancer, and metabolic effects of this compound.

Anti-Cancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with NTME at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Anti-Inflammatory Activity Screening

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of NTME for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Sample Collection: Culture supernatants from LPS-stimulated macrophages (treated with or without NTME) are collected.

-

ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: The absorbance is read at the appropriate wavelength.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Gene and Protein Expression Analysis

qPCR is used to measure the changes in gene expression of inflammatory markers or proteins involved in signaling pathways.[9]

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[9]

-

qPCR Reaction: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan probe-based master mix.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[5]

Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status.[10][11][12][13]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or Bradford assay.[11]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, IκBα, p-ERK, total ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the relative protein expression is normalized to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is critical for its development as a therapeutic agent. Based on the extensive research on naringenin, NTME is likely to modulate key signaling pathways involved in inflammation, cell survival, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Naringenin has been shown to inhibit this pathway.[14][15][16]

References

- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity and Impact on Human Gut Microbiota of New O-Alkyl Derivatives of Naringenin and Their Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journal.waocp.org [journal.waocp.org]

- 16. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

"Naringenin trimethyl ether" mechanism of action studies

An In-depth Technical Guide to the Mechanism of Action of Naringenin Trimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4',5,7-trimethoxyflavone, is a naturally occurring flavonoid that has demonstrated significant potential in preclinical studies across oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its biological effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the molecular interactions and experimental designs discussed.

Introduction

This compound (TMF) is a methylated derivative of the flavanone naringenin, found in various medicinal plants. The methylation of the hydroxyl groups significantly alters its physicochemical properties, often leading to increased bioavailability and potency. This guide delves into the molecular mechanisms that underpin the observed anticancer, anti-inflammatory, and neuroprotective activities of TMF, presenting a collation of the current scientific evidence.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| HCC1954 (Breast Cancer) | Cytotoxicity Assay | 8.58 µM | [1] |

| RKO (Colorectal Cancer) | PD-L1 Expression | Reduction observed at 20 µM | |

| HT29 (Colorectal Cancer) | PD-L1 Expression | Reduction observed at 40 µM | |

| MOLT-4 (Leukemic) | Cytotoxicity Assay | Not specified, but modulates TRAIL-induced apoptosis | [2] |

| U937 (Leukemic) | Cytotoxicity Assay | Not specified, but modulates TRAIL-induced apoptosis | [2] |

Table 2: In Vivo Study Parameters for this compound

| Model | Compound Administration | Dosage | Duration | Key Findings | Reference |

| Colorectal Cancer Mouse Xenograft (MC38) | Intraperitoneal injection | 12.5 or 25 mg/kg | 12 days | Tumor growth suppression | [3][4] |

| LPS-Induced Memory Impairment in Mice | Oral administration | 10, 20, 40 mg/kg | 21 days | Enhanced spatial memory, reduced pro-inflammatory markers | [5] |

Anticancer Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and modulation of the tumor immune microenvironment.

Induction of Apoptosis

TMF has been shown to induce apoptosis in cancer cells through the intrinsic pathway.

-

Experimental Evidence: Studies have demonstrated that TMF treatment leads to an increased Bax/Bcl-xL ratio, activation of caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[5]

-

Signaling Pathway:

Modulation of Immune Checkpoints

TMF has been identified as a modulator of the PD-1/PD-L1 immune checkpoint pathway in colorectal cancer.

-

Experimental Evidence: TMF reduces the expression of Programmed Death-Ligand 1 (PD-L1) on colorectal cancer cells. Mechanistically, it stabilizes the E3 ubiquitin ligase HMG-CoA reductase degradation protein 1 (HRD1), which in turn increases the ubiquitination and proteasomal degradation of PD-L1.[3][4] This enhances the ability of T cells to recognize and kill tumor cells.

-

Signaling Pathway:

Anti-inflammatory Mechanism of Action

TMF exhibits anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

-

Experimental Evidence: TMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[6] Additionally, in vivo studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]

-

Signaling Pathway:

Neuroprotective Mechanism of Action

TMF has shown promise in preclinical models of neuroinflammation and neurodegeneration.

-

Experimental Evidence: In a mouse model of LPS-induced memory impairment, oral administration of TMF enhanced spatial memory.[5] This was associated with a reduction in pro-inflammatory markers (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) levels in the hippocampus.[5] The neuroprotective effects are thought to be mediated through its interaction with GABAergic and serotonergic receptors.[5]

-

Signaling Pathway:

Detailed Experimental Protocols

In Vitro Apoptosis Assay

-

Cell Culture: Human leukemic MOLT-4 and U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Treatment: Cells are treated with varying concentrations of this compound for specified time points (e.g., 24, 48 hours).

-

Annexin V-FITC/PI Staining:

-

Harvest and wash cells with PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

-

-

Western Blot for Apoptotic Markers:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Caspase-3, cleaved Caspase-3, PARP, and cleaved PARP.[9][10][11]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

In Vivo Colorectal Cancer Xenograft Model

-

Animal Model: Athymic nude mice are used.[13]

-

Tumor Cell Implantation: 0.5 million MC38 colorectal cancer cells are injected subcutaneously into the flank of each mouse.[14]

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered intraperitoneally at doses of 12.5 or 25 mg/kg daily for 12 days.[3][4]

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis of markers such as PD-L1 and infiltrating T cells.

In Vivo Neuroprotection Model

-

Animal Model: Male C57BL/6 mice are used.[5]

-

Induction of Memory Impairment: Neuroinflammation and memory impairment are induced by intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 0.25 mg/kg for four consecutive days.[5][15]

-

Treatment: this compound is administered orally at doses of 10, 20, and 40 mg/kg for 21 days prior to and during LPS administration.[5]

-

Behavioral Testing: Spatial memory is assessed using the Morris Water Maze test.[5]

-

Biochemical Analysis: After behavioral testing, mice are euthanized, and hippocampal tissue is collected for the measurement of Aβ, IL-1β, IL-6, and TNF-α levels by ELISA, and for gene expression analysis of target receptors by RT-PCR.[5][16]

Conclusion

This compound is a promising multi-target agent with well-documented anticancer, anti-inflammatory, and neuroprotective properties in preclinical models. Its mechanisms of action involve the induction of apoptosis, modulation of immune checkpoints, inhibition of key inflammatory enzymes, and regulation of neurotransmitter signaling pathways. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compelling natural product. Further investigation, particularly well-designed clinical trials, is warranted to translate these preclinical findings into tangible therapeutic benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7,4'-Trimethoxyflavone triggers cancer cell PD-L1 ubiquitin-proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | RRx-001 Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway [frontiersin.org]

- 16. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Potential of Naringenin Trimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, is well-regarded for its diverse pharmacological activities, including its significant antioxidant properties. Its chemical structure, rich in hydroxyl groups, allows it to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. A derivative of this compound, Naringenin Trimethyl Ether (NTE), in which the hydroxyl groups are replaced by methoxy groups, presents an interesting case for the study of structure-activity relationships in flavonoids. This technical guide provides an in-depth exploration of the in vitro antioxidant potential of this compound. Due to a notable scarcity of direct experimental data on NTE in peer-reviewed literature, this document will focus on the established methodologies for assessing antioxidant capacity, discuss the anticipated effects of trimethylation on this activity based on flavonoid chemistry, and provide detailed experimental protocols for key assays.

The Structural Basis of Antioxidant Activity in Flavonoids and the Impact of Methylation

The antioxidant capacity of flavonoids like naringenin is primarily attributed to the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The B-ring hydroxyl groups are particularly important for high antioxidant activity.

Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group (-CH3) to form a methoxy group (-OCH3), has a profound impact on the antioxidant potential of flavonoids. Generally, the methylation of key hydroxyl groups is expected to decrease the radical scavenging activity, as the methoxy group is not as effective a hydrogen donor as a hydroxyl group. However, methylation can increase the lipophilicity of the molecule, which may enhance its cellular uptake and stability, potentially leading to significant biological effects despite a reduced direct antioxidant capacity.

For this compound, it is hypothesized that its direct radical scavenging activity, as measured by common in vitro assays like DPPH and ABTS, would be significantly lower than that of its parent compound, naringenin, due to the absence of free hydroxyl groups.

Quantitative Data on In Vitro Antioxidant Potential

In the absence of direct data for this compound, the following sections will provide detailed protocols for the standard assays used to evaluate the in vitro antioxidant potential of compounds. These protocols can be directly applied to assess the activity of NTE.

Key In Vitro Antioxidant Assays: Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

-

For the blank, add 100 µL of the solvent used for the test compound to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and the positive control.

-

For the blank, add 190 µL of the diluted ABTS•+ solution to 10 µL of the corresponding solvent.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-

Test Compound and Standard: Prepare serial dilutions of the test compound. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the test compound, standard, or blank (solvent).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the absorbance values of the ferrous sulfate solutions.

-

Determine the FRAP value of the test compound from the standard curve and express the results as µM Fe(II) equivalents or in µmol Fe²⁺/g of the compound.

-

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the methodologies and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: General Antioxidant Mechanisms of Flavonoids.

Conclusion and Future Directions

While this compound is a naturally occurring flavonoid, its in vitro antioxidant potential remains largely unexplored in the scientific literature. Based on the principles of flavonoid structure-activity relationships, it is anticipated that its direct radical scavenging capabilities may be diminished compared to its non-methylated counterpart, naringenin. However, its increased lipophilicity could confer other advantageous biological properties, such as enhanced cellular uptake and metabolic stability, which warrant further investigation.

The detailed experimental protocols provided in this guide for the DPPH, ABTS, and FRAP assays offer a clear roadmap for researchers to systematically evaluate the in vitro antioxidant capacity of this compound. Such studies are crucial to fill the existing knowledge gap and to fully understand the therapeutic potential of this and other methylated flavonoids. Future research should also focus on cellular antioxidant assays to provide a more biologically relevant assessment of its effects. This will enable a more comprehensive understanding of its potential applications in the fields of nutrition, pharmacology, and drug development.

References

- 1. Bioassay-guided isolation of human carboxylesterase 2 inhibitory and antioxidant constituents from <i>Laportea bulbifera</i>: Inhibition interactions and molecular mechanism - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 4. Frontiers | The chemistry of flavonoids from Annonaceae: a comprehensive review [frontiersin.org]

- 5. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 6. Changes in Phenolic Compounds and Antioxidant Capacity of Artocarpus heterophyllus Lam. (Jackfruit) Pulp during In Vitro Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Anticancer Evaluation of Naringenin Analogue: 5-hydroxy-3',4',7-trimethoxyflavone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anticancer properties. Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB in cancer cells.[1][2][3][4] Chemical modification of the naringenin scaffold is a key strategy to enhance its therapeutic potential. This guide focuses on the preliminary anticancer evaluation of a structurally related methoxyflavone, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), which serves as a close analogue to the conceptual naringenin trimethyl ether. The methylation of hydroxyl groups on the flavonoid backbone has been shown to influence cytotoxic activity.[5] This document provides a comprehensive overview of the in vitro anticancer effects of HTMF, detailing its impact on cancer cell proliferation and the induction of apoptosis, supported by experimental methodologies and data.

In Vitro Antiproliferative Activity

The antiproliferative effect of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been evaluated against human breast cancer cell lines. The cytotoxicity is typically determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Exposure Time (hours) | Reference |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | MTT | 12 | 24 | [6] |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | MTT | 8 | 48 | [6] |

Induction of Apoptosis

HTMF has been shown to induce apoptosis in human breast cancer cells.[6] This is a critical mechanism for anticancer agents, as it leads to programmed cell death in malignant cells. The induction of apoptosis is often confirmed through morphological changes and the modulation of key apoptotic proteins.

The percentage of apoptotic cells was quantified after treatment with HTMF using Acridine Orange/Ethidium Bromide (AO/EB) staining.

| Treatment | Exposure Time (hours) | Percentage of Apoptotic Cells (%) | Reference |

| Control | 24 | Not specified (baseline) | [6] |

| HTMF (12 µg/mL) | 24 | Significantly increased vs. control | [6] |

| Control | 48 | Not specified (baseline) | [6] |

| HTMF (8 µg/mL) | 48 | Significantly increased vs. control | [6] |

Note: The study indicates a significant, time-dependent increase in apoptosis, with observable morphological changes such as cell shrinkage, membrane blebbing, and chromatin fragmentation.[6]

The effect of HTMF on the expression of key apoptotic regulatory proteins was determined by Western blot analysis.

| Protein | Effect of HTMF Treatment | Reference |

| p53 | Upregulation | [6] |

| Bcl-2 | Downregulation | [6] |

| Bax | Upregulation | [6] |

| Cleaved PARP | Upregulation | [6] |

Experimental Protocols

The human breast cancer cell line, MCF-7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) for 24 and 48 hours. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

-

Cell Treatment: MCF-7 cells are grown on coverslips in 6-well plates and treated with HTMF at its IC50 concentrations for 24 and 48 hours.

-

Staining: After treatment, the cells are washed with PBS and then stained with a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) for 5-10 minutes.

-

Microscopy: The stained cells are immediately observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display condensed and fragmented orange-red nuclei.

-

Protein Extraction: MCF-7 cells are treated with HTMF for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p53, Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

The preliminary evaluation of 5-hydroxy-3',4',7-trimethoxyflavone suggests its pro-apoptotic activity in MCF-7 breast cancer cells is mediated through the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptotic pathway induced by HTMF in cancer cells.

Caption: Experimental workflow for the in vitro anticancer evaluation of HTMF.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Growth inhibitory and chemo-sensitization effects of naringenin, a natural flavanone purified from Thymus vulgaris, on human breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Naringenin Trimethyl Ether: A Technical Guide to its Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin trimethyl ether (5,7,4'-trimethoxyflavanone), a naturally occurring methylated flavonoid, has garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of its discovery, historical context, and key scientific findings. We present a comprehensive overview of its synthesis, quantitative biological data, and detailed experimental protocols for its evaluation. Furthermore, this guide elucidates the known and proposed signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers in drug discovery and development.

Discovery and History

This compound has been identified as a natural constituent in various plant species, including Dahlia tenuicaulis and the microorganism Streptomyces diastatochromogenes. While the precise historical account of its initial isolation and characterization is not prominently documented in readily available literature, its presence in these natural sources has paved the way for further investigation into its chemical and biological properties.

A significant milestone in the study of this compound is the development of synthetic methodologies. A practical synthesis of 4',5,7-trimethoxyflavanone was described in 2015 as an intermediate in a multi-step synthesis of naringenin, highlighting its role in synthetic organic chemistry[1]. This synthesis provided a reliable route to obtain the compound for further biological evaluation.

Early research on methylated flavonoids, a class to which this compound belongs, suggested that methylation could enhance the bioavailability and metabolic stability of the parent flavonoids, potentially leading to improved pharmacological activity[2][3]. This hypothesis has driven much of the subsequent research into the biological effects of this compound and other methylated flavanones.

Synthesis of this compound

A contemporary and practical synthetic route to this compound (4',5,7-trimethoxyflavanone) involves the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with anisaldehyde[1]. This method provides a good yield and a straightforward pathway to the desired product.

Experimental Protocol: Synthesis of 4',5,7-Trimethoxyflavanone[1]

Materials:

-

2-hydroxy-4,6-dimethoxyacetophenone

-

Anisaldehyde

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Condensation: To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and anisaldehyde (1.2 eq) in methanol, an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 72 hours.

-

Work-up: The reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4',5,7-trimethoxyflavanone.

-

Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow:

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with notable effects as a molluscicidal and anti-seizure agent.

Molluscicidal Activity

This compound exhibits significant molluscicidal activity against the golden apple snail, Pomacea canaliculata, a major pest in rice cultivation.

| Compound | Target Organism | LC50 (µg/mL) | Reference |

| This compound | Pomacea canaliculata | 3.9 | --INVALID-LINK-- |

Anti-Seizure Activity

Studies on methylated derivatives of naringenin have revealed potent anti-seizure effects. Naringenin 4',7-dimethyl ether, a closely related compound, has been shown to be highly effective in both zebrafish and mouse models of epilepsy[4]. While specific quantitative data for the trimethyl ether is not as readily available, the findings for the dimethyl ether suggest a promising area of investigation.

| Compound | Seizure Model | Animal Model | Observation | Reference |

| Naringenin 4',7-dimethyl ether | PTZ-induced seizures | Zebrafish larvae | Highly effective against seizures | --INVALID-LINK-- |

| Naringenin 4',7-dimethyl ether | Timed i.v. PTZ seizure model | Mouse | Active | --INVALID-LINK-- |

| Naringenin 4',7-dimethyl ether | 6-Hz psychomotor seizure model | Mouse | Active | --INVALID-LINK-- |

Detailed Experimental Protocols

Molluscicidal Bioassay Protocol

This protocol is a generalized procedure for evaluating the molluscicidal activity of compounds like this compound against snails, based on WHO guidelines and recent adaptations[5][6][7].

Materials:

-

Test snails (e.g., Pomacea canaliculata or Biomphalaria glabrata) of uniform size.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Dechlorinated tap water.

-

Glass beakers or multi-well plates.

-

Pipettes.

Procedure:

-

Acclimatization: Snails are acclimatized in the laboratory for at least one week prior to the experiment.

-

Preparation of Test Solutions: A series of concentrations of this compound are prepared by diluting the stock solution with dechlorinated tap water. A solvent control (dechlorinated water with the same concentration of DMSO as the highest test concentration) is also prepared.

-

Exposure: A group of snails (e.g., 10 snails per replicate) is placed in a beaker containing a specific volume of the test solution. Each concentration is tested in triplicate. A control group is placed in dechlorinated tap water.

-

Observation: The snails are exposed for a defined period (e.g., 24 hours). Mortality is assessed by observing for lack of movement or response to a gentle probe.

-

Recovery: After the exposure period, snails are transferred to fresh dechlorinated water and observed for another 24 hours to check for any recovery.

-

Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration required to kill 50% of the snails) using probit analysis.

Molluscicidal Assay Workflow:

Anti-Seizure Activity Protocols

Materials:

-

Zebrafish larvae (5-7 days post-fertilization).

-

This compound stock solution (in DMSO).

-

Pentylenetetrazole (PTZ) solution.

-

Multi-well plates.

-

Automated tracking system.

Procedure:

-

Pre-treatment: Larvae are individually placed in wells of a multi-well plate containing embryo medium. This compound is added to the wells at various concentrations and incubated for a specific period (e.g., 1 hour). A vehicle control group (embryo medium with DMSO) is also included.

-

Seizure Induction: A solution of PTZ is added to each well to induce seizure-like behavior.

-

Behavioral Analysis: The locomotor activity of the larvae is recorded using an automated tracking system for a defined period (e.g., 30 minutes).

-

Data Analysis: The total distance moved and the frequency of high-velocity movements are quantified. A reduction in these parameters in the treated groups compared to the PTZ-only group indicates anti-seizure activity.

Materials:

-

Adult mice.

-

This compound solution for injection (e.g., dissolved in a vehicle of saline, DMSO, and Tween 80).

-

Corneal electrodes.

-

A constant-current electrical stimulus generator.

-

Saline solution containing a topical anesthetic.

Procedure:

-

Drug Administration: Mice are administered this compound or the vehicle via intraperitoneal (i.p.) injection.

-

Stimulation: At the time of expected peak effect of the drug, a drop of the anesthetic saline solution is applied to the corneas. Electrical stimulation (6 Hz, 0.2 ms pulse width, 3 s duration, at a specific current such as 32 or 44 mA) is delivered through the corneal electrodes.

-

Observation: Immediately after the stimulation, the mice are observed for the presence or absence of a seizure, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

-

Protection Criteria: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.

-

Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 (effective dose to protect 50% of the animals) can be calculated.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under active investigation, research on its parent compound, naringenin, and other methylated flavonoids provides valuable clues. The anti-seizure activity of methylated naringenin derivatives is thought to involve the modulation of GABAergic and glutamatergic systems, distinguishing their mechanism from that of naringenin[8].

Proposed Anti-Seizure Signaling Pathway

It is hypothesized that this compound, similar to its dimethylated counterpart, may exert its anti-seizure effects through a dual mechanism: positive allosteric modulation of GABA-A receptors and antagonism of glutamatergic neurotransmission. This contrasts with naringenin, which primarily acts on GABA-A receptors[8].

References

- 1. researchgate.net [researchgate.net]

- 2. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities [xiahepublishing.com]

- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 5. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molluscicidal activity and physiological toxicity of quaternary benzo[c]phenanthridine alkaloids (QBAs) from Macleaya cordata fruits on Oncomelania hupensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

Naringenin Trimethyl Ether: A Scientific Review for Drug Development Professionals

An In-depth Technical Guide

Introduction

Naringenin trimethyl ether, also known as 4',5,7-trimethoxyflavanone, is a naturally occurring flavonoid found in various plant species, including the twigs and leaves of Aglaia duperreana. As a methylated derivative of naringenin, a well-studied flavanone abundant in citrus fruits, this compound has garnered interest for its potential pharmacological activities. Methylation can significantly alter the physicochemical properties of flavonoids, often leading to increased bioavailability and enhanced biological effects. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical properties, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and experimental methodologies to support further research and drug development.

Chemical and Physical Properties

This compound is a flavanone with the chemical formula C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol . Its structure consists of a flavanone backbone with methoxy groups at the 4', 5, and 7 positions. This methylation of the hydroxyl groups present in naringenin increases its lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₅ | [1] |

| Molecular Weight | 314.33 g/mol | [1] |

| CAS Number | 38302-15-7 | [1] |

| Synonyms | 4',5,7-Trimethoxyflavanone, Sakuranetin dimethyl ether | [1] |

| Melting Point | 124 °C | [1] |

| Boiling Point | 500.1 °C | [1] |

Biological Activities and Quantitative Data

The biological activities of this compound have been explored in several contexts, including its cytotoxic, molluscicidal, and potential anti-inflammatory and neuroprotective effects. The following tables summarize the available quantitative data.

Cytotoxic and Antiproliferative Activity

While extensive data on the anticancer effects of the parent compound naringenin is available, specific data for this compound is more limited. One study reported the cytotoxic activity of a diastereomer of this compound against human KB cells. Other studies on related methylated naringenin derivatives provide insights into the potential effects of methylation on anticancer activity.

| Compound | Cell Line | Assay | IC50/LC50 | Reference |

| This compound (diastereomer) | KB (human oral cancer) | Cytotoxicity Assay | 78.8 μM | [2] |

| This compound | Pomacea canaliculata (Golden apple snail) | Molluscicidal Assay | 3.9 µg/mL | [2] |

Anti-inflammatory and Neuroprotective Potential

Research into the specific anti-inflammatory and neuroprotective effects of this compound is still emerging. However, studies on the parent compound, naringenin, and other polymethoxyflavones suggest that methylation may enhance these activities. Naringenin has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators and neuroprotective effects through various mechanisms, including antioxidant and anti-apoptotic pathways. A study on 5,7,4'-trimethoxyflavone, a structurally related compound, has shown neuroprotective effects in memory-impaired mice.

No specific IC50 or EC50 values for the anti-inflammatory or neuroprotective activities of this compound were found in the reviewed literature. Research in this area is ongoing.

Mechanisms of Action and Signaling Pathways

The mechanisms of action of this compound are not as extensively characterized as those of naringenin. However, available evidence and studies on related compounds point towards several key pathways.

Induction of Apoptosis

Naringenin and its derivatives have been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins, activation of caspases, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).

Caption: Proposed apoptotic pathway of this compound.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Flavonoids, including naringenin, have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in immune regulation. The interaction of this compound with the AhR pathway is an area of active investigation.

Caption: Potential modulation of the AhR signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols adapted from studies on naringenin and other flavonoids that can be applied to the investigation of this compound.

Synthesis of 4',5,7-Trimethoxyflavanone

A common method for the synthesis of flavanones involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, followed by cyclization.

Materials:

-

2-Hydroxy-4,6-dimethoxyacetophenone

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-hydroxy-4,6-dimethoxyacetophenone and p-anisaldehyde in ethanol.

-

Add a solution of KOH in ethanol dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 24-48 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated HCl to precipitate the chalcone intermediate.

-

Filter, wash the precipitate with water, and dry.

-

Reflux the chalcone in an acidic or basic medium (e.g., ethanolic HCl or aqueous NaOH) to induce cyclization to the flavanone.

-

Cool the reaction mixture to crystallize the product.

-

Filter, wash, and recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 4',5,7-trimethoxyflavanone.

Caption: Workflow for the synthesis of 4',5,7-trimethoxyflavanone.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.

Materials:

-

Human cancer cell line (e.g., KB, MCF-7, HeLa)

-